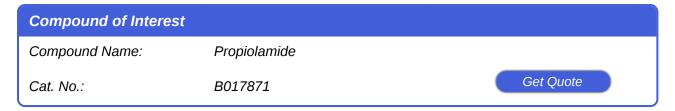


Propiolamide chemical properties and reactivity

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Propiolamide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of **propiolamide**, a versatile building block in organic synthesis and a key functional group in the development of covalent inhibitors.

Core Chemical and Physical Properties

Propiolamide (CAS RN: 7341-96-0), also known as propiolic acid amide, is a simple yet highly functionalized organic molecule.[1] Its structure consists of an amide group directly attached to an acetylene moiety, rendering the alkyne electron-deficient and thus susceptible to a variety of chemical transformations.

Physical and Chemical Data

The fundamental properties of **propiolamide** are summarized in the table below for quick reference.



Property	Value	Reference
Molecular Formula	СзНзNO	[1][2]
Molecular Weight	69.06 g/mol	[1][2][3]
Melting Point	57-62 °C	[1][2]
Boiling Point	134.6 ± 23.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	35.2 ± 22.6 °C	[2]
Vapor Pressure	8.0 ± 0.2 mmHg at 25°C	[2]
LogP	-0.08	[2]
Form	Solid	[1]
SMILES String	NC(=O)C#C	[1][2]
InChI Key	HCJTYESURSHXNB- UHFFFAOYSA-N	[1][2]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of **propiolamide**. While specific spectra are dependent on experimental conditions, the expected features are as follows:

- ¹H NMR: The spectrum would show a signal for the acetylenic proton (C≡C-H) and a broad signal for the amide protons (-NH₂). The chemical shift of the acetylenic proton is influenced by the electron-withdrawing amide group.
- ¹³C NMR: Three distinct signals would be observed, corresponding to the carbonyl carbon (C=O) and the two sp-hybridized carbons of the alkyne.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a strong C=O stretch for the primary amide (around 1660 cm⁻¹), and N-H stretching bands (around 3200-3400 cm⁻¹).[4]



 Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of propiolamide (69.06).[5]

Safety and Handling

Propiolamide is considered hazardous.[6] It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements: H302, H315, H319, H335[1] Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338[1]

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection).[6] Avoid breathing dust and prevent contact with skin and eyes.[6] Storage: Store in a cool, dry, well-ventilated place, under an inert atmosphere, typically at 2-8°C.[1][6] Keep containers tightly closed.[6]

Chemical Reactivity and Key Transformations

The reactivity of **propiolamide** is dominated by its electron-deficient alkyne, making it a versatile Michael acceptor and a partner in various cycloaddition and polymerization reactions.

Nucleophilic Conjugate Addition

Propiolamide readily undergoes 1,4-conjugate addition (Michael addition) with a wide range of nucleophiles.[7][8] The electron-withdrawing nature of the amide group activates the alkyne for attack at the β -carbon.[8]

- Thiol-yne Addition: Soft nucleophiles like thiols are particularly effective for addition to propiolamides.[9] This reaction is of significant interest in bioconjugation and the development of covalent inhibitors, where the propiolamide "warhead" reacts with cysteine residues in target proteins.[10][11] The resulting adducts with thiols are generally stable and the reaction is often considered irreversible under physiological conditions.[7]
- Other Nucleophiles: Other nucleophiles, including amines and hydroxylamines, can also add to the activated alkyne, leading to the formation of various heterocyclic compounds.[12] The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the alkyne)



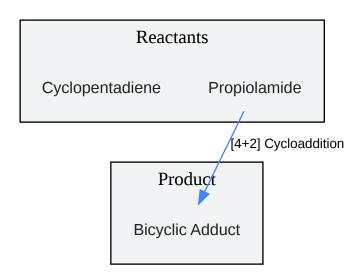
depends on the hardness of the nucleophile; hard nucleophiles favor 1,2-addition while soft nucleophiles favor 1,4-addition.[7][8]

Caption: Mechanism of Thiol-yne Nucleophilic Addition to **Propiolamide**.

Cycloaddition Reactions

As an activated alkyne, **propiolamide** serves as an effective dienophile in cycloaddition reactions.

- [4+2] Cycloaddition (Diels-Alder): **Propiolamide** reacts with electron-rich dienes in Diels-Alder reactions.[13][14] These reactions can be catalyzed by Lewis acids, and enantioselective versions have been developed using chiral copper(II) complexes.[13][14] [15][16]
- [2+2] Cycloaddition: Catalytic enantioselective [2+2] cycloadditions between **propiolamide** derivatives and silyl enol ethers have also been reported, providing access to cyclobutene structures.[13][14][15]
- Intramolecular Cyclizations: N-allyl **propiolamide**s can undergo intramolecular cyclization reactions catalyzed by various transition metals (e.g., Palladium, Rhodium, Gold) to generate highly substituted y-lactams and other complex heterocyclic systems.[17]



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Caption: [4+2] Diels-Alder Cycloaddition of Propiolamide.

Polymerization

Under certain conditions, **propiolamide** can undergo polymerization. Heating a solution of **propiolamide** in dimethylformamide with a catalytic amount of a base like sodium cyanide can yield a black, polymeric material.[18] The proposed structure involves a repeating unit formed through a proton-transfer polymerization mechanism, analogous to that of acrylamide.[18] The resulting polymer exhibits unique properties, including high thermal stability.[18]

Other Reactions

 Semireduction: Propiolamide derivatives can be selectively reduced to the corresponding (E)-acrylamides using transition-metal-free conditions, such as pinacolborane with catalytic potassium tert-butoxide.[19]

Experimental Protocols

This section provides a generalized protocol for a common reaction involving **propiolamide**: the nucleophilic addition of a thiol. This protocol is based on standard laboratory techniques. [20][21][22]

Protocol: Base-Catalyzed Thiol-yne Addition to Propiolamide

Objective: To synthesize an alkylthio-acrylamide derivative via Michael addition.

Materials:

- Propiolamide
- Thiol (e.g., Ethanethiol or Thiophenol)
- Base catalyst (e.g., Triethylamine, TEA)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile, ACN)
- Deionized water



- Brine (saturated aq. NaCl)
- Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa and nitrogen/argon inlet
- Syringes
- Ice-water bath
- Rotary evaporator
- Separatory funnel
- Glassware for extraction and purification
- Flash chromatography setup
- TLC plates and developing chamber

Procedure:

- Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar and propiolamide (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (N₂ or Ar).
- Dissolution: Anhydrous solvent (e.g., THF) is added via syringe to dissolve the propiolamide. The solution is cooled to 0 °C in an ice-water bath.
- Reagent Addition: The thiol (1.1 eq) is added dropwise to the stirred solution via syringe. Following this, the base catalyst (e.g., TEA, 0.1 eq) is added dropwise.

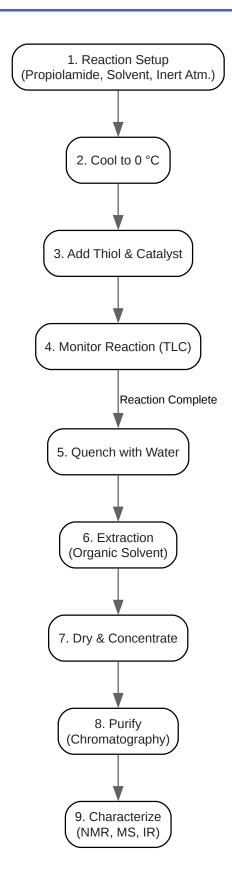
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- Reaction Monitoring: The reaction is allowed to stir at 0 °C and may be gradually warmed to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, the reaction mixture is quenched by the addition of deionized water. The solvent is removed under reduced pressure using a rotary evaporator.
- Extraction: The aqueous residue is transferred to a separatory funnel and extracted three times with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with deionized water, followed by brine.
- Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
- Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure adduct.
- Characterization: The structure and purity of the final product are confirmed using NMR, IR, and MS analysis.





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Caption: General Experimental Workflow for Synthesis and Purification.



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References

- 1. 丙炔酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Propiolamide | CAS#:7341-96-0 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. lehigh.edu [lehigh.edu]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Blreactive: Expanding the Scope of Reactivity Predictions to Propynamides PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic enantioselective [2 + 4] and [2 + 2] cycloaddition reactions with propiolamides PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic enantioselective [2 + 4] and [2 + 2] cycloaddition reactions with propiolamides. |
 Semantic Scholar [semanticscholar.org]
- 17. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted y-lactams (a review) - RSC Advances (RSC Publishing)
 DOI:10.1039/C7RA03075D [pubs.rsc.org]



- 18. The polymerization of propiolamide Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 19. Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. mt.com [mt.com]
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